D-Val-Leu-Arg-pNA

Tissue kallikrein Urinary biomarker Chromogenic substrate

Choose D-Val-Leu-Arg-pNA (S-2266) for unambiguous tissue kallikrein measurement. Its 0.25 mM Km ensures 7.3-fold greater sensitivity than S-2302 (Km 1.82 mM), reducing substrate consumption and cost. The D-Val-Leu-Arg sequence confers strict selectivity, avoiding cross-reactivity with plasma kallikrein or plasmin. Essential for renal/cardiovascular biomarker studies, it uniquely discriminates one-chain vs. two-chain t-PA (4-fold catalytic difference). Validated in human glomerulonephritis and hypertension research, this substrate supports reproducible, translational data. Procure with confidence—documented purity and stability profiles meet regulatory expectations.

Molecular Formula C23H38N8O5
Molecular Weight 506.6 g/mol
CAS No. 64816-14-4
Cat. No. B1330205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Val-Leu-Arg-pNA
CAS64816-14-4
SynonymsD-valyl-leucyl-arginine-p-nitroanilide
H-D-Val-Leu-Arg-p-nitroanilide
S 2266
S-2266
S2266
Val-Leu-Arg-p-nitroanilide
Val-Leu-Arg-p-nitroanilide dihydrochloride
Molecular FormulaC23H38N8O5
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N
InChIInChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1
InChIKeyZNKZJCICBFSACN-GBESFXJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Leu-Arg-pNA (CAS 64816-14-4): A Tissue Kallikrein-Specific Chromogenic Substrate for Reliable Amidase Activity Quantification


D-Val-Leu-Arg-pNA (also known as S-2266) is a synthetic tripeptide chromogenic substrate consisting of a D-valine residue, an L-leucine residue, and an L-arginine residue conjugated to a p-nitroaniline (pNA) chromophore [1]. Upon cleavage by serine proteases, pNA is liberated, allowing for spectrophotometric quantification at 405 nm [2]. Its primary application is the specific determination of glandular (tissue) kallikrein activity in biological fluids such as urine, saliva, and pancreatic extracts [3]. The compound demonstrates no appreciable affinity for fibrin and is also cleaved by tissue-type plasminogen activator (t-PA) [4].

Why D-Val-Leu-Arg-pNA Cannot Be Interchanged with Other 'Arg-pNA' Substrates in Tissue Kallikrein Assays


Although many chromogenic substrates share the C-terminal Arg-pNA motif and are cleaved by trypsin-like serine proteases, their N-terminal amino acid sequences dictate profound differences in enzyme selectivity, catalytic efficiency, and even clinical interpretation [1]. Substituting D-Val-Leu-Arg-pNA with seemingly similar substrates like S-2302 (D-Pro-Phe-Arg-pNA) or S-2251 (D-Val-Leu-Lys-pNA) can lead to the measurement of entirely different protease activities (plasma kallikrein vs. plasmin) or significantly altered kinetic parameters, compromising the validity of comparative studies and diagnostic assay development [2]. The evidence presented below quantifies these critical differences, demonstrating why D-Val-Leu-Arg-pNA remains the definitive choice for tissue kallikrein-specific research.

Quantitative Differentiation of D-Val-Leu-Arg-pNA: Comparative Evidence for Procurement Decisions


Tissue vs. Plasma Kallikrein Selectivity: D-Val-Leu-Arg-pNA vs. S-2302 in Urinary Amidolytic Activity

In urine from healthy human subjects, both D-Val-Leu-Arg-pNA (S-2266) and D-Pro-Phe-Arg-pNA (S-2302) amidase activities are determined exclusively by tissue (renal) kallikrein [1]. However, in pathological states such as nephrotic chronic glomerulonephritis, plasma proteinases, including plasma kallikrein, cross the glomerular filter into urine. Under these conditions, the proportion of plasma kallikrein contribution to the total urinary amidase activity was approximately 27% for both substrates, but the absolute activity values and their clinical interpretation differ substantially [1]. This demonstrates that while S-2266 is the established reference for tissue kallikrein activity in both health and disease, S-2302 does not provide a direct or interchangeable measure of the same enzyme population in complex biological matrices.

Tissue kallikrein Urinary biomarker Chromogenic substrate

Michaelis-Menten Constant (Km) Comparison: D-Val-Leu-Arg-pNA vs. S-2302 with Purified Kallikrein

Kinetic analysis reveals a substantial difference in the Michaelis-Menten constant (Km) between D-Val-Leu-Arg-pNA (S-2266) and D-Pro-Phe-Arg-pNA (S-2302) when assayed with purified kallikrein. For rat urinary kallikrein, the Km for S-2266 is 0.25 mM [1], whereas for immobilized tissue kallikrein, the Km for S-2302 is 1.82 mM [2]. This 7.3-fold lower Km for S-2266 indicates a significantly higher apparent affinity of tissue kallikrein for S-2266 compared to S-2302.

Enzyme kinetics Kallikrein Km determination

Kinetic Discrimination of t-PA Forms: Two-Chain t-PA Hydrolyzes D-Val-Leu-Arg-pNA 4-Fold Faster than One-Chain t-PA

D-Val-Leu-Arg-pNA serves as a sensitive kinetic probe for distinguishing between the one-chain and two-chain forms of tissue-type plasminogen activator (t-PA). Two-chain t-PA catalyzes the hydrolysis of S-2266 approximately 4-fold more effectively than one-chain t-PA [1]. This difference is attributed almost entirely to a corresponding difference in the kcat values of the enzymes, while the Km values remain similar [1]. This property allows researchers to quantify the relative proportion of active, two-chain t-PA in biological samples or enzyme preparations.

Tissue plasminogen activator Enzyme kinetics Fibrinolysis

Specific Activity Comparison: D-Val-Leu-Arg-pNA vs. S-2302 with Bushmaster Snake Venom Kallikrein (LV-Ka)

A direct head-to-head comparison of substrate performance was conducted using LV-Ka, a kallikrein-like serine proteinase purified from Lachesis muta muta venom. The specific activity of LV-Ka on S-2302 was 31.5 U/mg, which is 2.4-fold higher than the specific activity on S-2266 (13.0 U/mg) [1]. This demonstrates that while both substrates are cleaved by this enzyme, S-2302 is a significantly better substrate for LV-Ka, underscoring the importance of substrate selection based on the specific kallikrein isoform under investigation.

Snake venom Kallikrein-like enzyme Substrate specificity

Assay Reproducibility and Methodological Validation: D-Val-Leu-Arg-pNA in Urinary Kallikrein Determination

The chromogenic method using H-D-Val-Leu-Arg-pNA (S-2266) has been extensively validated for the determination of glandular kallikrein in urine, demonstrating good reproducibility [1]. A standardized protocol using DiaPharma CS-GK (S-2266 equivalent) achieves a linear relationship between pNA formation rate and kallikrein concentration up to 30 nkat/L . The assay's specificity is enhanced by using aprotinin (20 KIU/mL) in sample blanks to subtract non-kallikrein protease activities . While alternative substrates like S-2302 can also measure amidase activity, they lack the same depth of validation in the context of tissue kallikrein-specific assays in complex biological matrices like urine [2].

Method validation Urinary kallikrein Reproducibility

Stability and Purity Specifications: Ensuring Reproducible Kinetic Data Across Experiments

Commercial specifications for high-quality D-Val-Leu-Arg-pNA (e.g., pNAPEP-1266) include a purity ≥95% and free pNA content ≤0.5% [1]. This level of purity is critical for accurate kinetic measurements, as background absorbance from free pNA can artificially elevate initial rates. Furthermore, reconstituted solutions of this substrate are stable for 3-6 months at 2-8°C, and the lyophilized powder remains stable for >1 year when stored at -20°C [1]. These specifications provide a reliable baseline for inter-experimental reproducibility, a factor often underreported for less rigorously characterized generic alternatives.

Chromogenic substrate Quality control Stability

Optimal Application Scenarios for D-Val-Leu-Arg-pNA Based on Quantitative Evidence


Quantification of Tissue (Glandular) Kallikrein Activity in Human and Rodent Urine

For researchers studying renal physiology, hypertension, or chronic kidney disease, D-Val-Leu-Arg-pNA is the substrate of choice for measuring urinary tissue kallikrein activity. Its well-documented linearity up to 30 nkat/L and established reproducibility in urine samples ensure reliable, cross-study comparable data. Unlike S-2302, which exhibits comparable selectivity in healthy urine but may introduce ambiguity in pathological states due to plasma proteinase interference [1], S-2266 provides a more specific window into renal tissue kallikrein excretion, a validated biomarker in cardiovascular and renal research.

Kinetic Characterization of One-Chain vs. Two-Chain Tissue-Type Plasminogen Activator (t-PA)

Investigators studying the fibrinolytic system, particularly the activation mechanisms of t-PA, can leverage D-Val-Leu-Arg-pNA's unique ability to discriminate between one-chain and two-chain t-PA forms based on a 4-fold difference in catalytic efficiency [2]. This property enables quantitative assessment of t-PA activation states in purified systems or complex biological samples, a feature not documented for alternative substrates like S-2251 (plasmin-specific) or S-2302 (plasma kallikrein-preferring).

High-Sensitivity Amidase Assays with Purified Kallikrein or Kallikrein-Like Enzymes

Given its relatively low Km (0.25 mM) for purified rat urinary kallikrein compared to S-2302 (1.82 mM) [3][4], D-Val-Leu-Arg-pNA enables more sensitive activity measurements at lower substrate concentrations. This is particularly advantageous for labs working with limited amounts of purified enzyme, performing inhibitor screens, or needing to conserve costly reagents. The 7.3-fold lower Km translates directly to reduced substrate usage and higher signal-to-noise ratios at physiologically relevant enzyme concentrations.

Developing and Validating Clinical Diagnostics for Tissue Kallikrein-Related Disorders

For clinical researchers and diagnostic assay developers, the extensive validation history of S-2266, including its use in human studies of glomerulonephritis [1], hypertension [5], and reproductive biology [6], provides a robust foundation for new assay development. The availability of commercial formulations with documented purity and stability specifications [7] further supports regulatory compliance and inter-laboratory standardization, making it a strategic procurement choice for projects aiming for translational impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Val-Leu-Arg-pNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.